molecular formula C22H22Cl3N5O B1674099 4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride CAS No. 183499-56-1

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride

Cat. No.: B1674099
CAS No.: 183499-56-1
M. Wt: 478.8 g/mol
InChI Key: XNGJWEBJQJQXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride is a small molecule inhibitor that targets farnesyl protein transferase and geranylgeranyl protein transferase type-I. It is primarily used in scientific research for its ability to inhibit the prenylation of proteins, which is a post-translational modification essential for the function of several oncogenic proteins, including Ras .

Biochemical Analysis

Biochemical Properties

L-778123 Dihydrochloride interacts with enzymes such as FPTase and GGPTase-I, inhibiting their function with IC50 values of 2 nM and 98 nM respectively . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

L-778123 Dihydrochloride has been shown to have significant effects on various types of cells. For instance, it inhibits the proliferation of bone marrow leukemia cell lines with IC50 values ranging from 0.2 μM to 1.8 μM . It also inhibits the activation and function of lymphocytes in human PBMC .

Molecular Mechanism

At the molecular level, L-778123 Dihydrochloride exerts its effects by inhibiting the prenylation of proteins such as H-RAS, thereby suppressing the phosphorylation of MEK-1/2 . This leads to changes in gene expression and impacts cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-778123 Dihydrochloride have been observed to change over time. For instance, it has been shown to inhibit the isoprenylation of HDJ2 and Rap1A in dog PBMC cells over a period of 7 days .

Dosage Effects in Animal Models

The effects of L-778123 Dihydrochloride vary with different dosages in animal models. At a dosage of 50 mg/kg/day, it inhibits the isoprenylation of HDJ2 and Rap1A in dog PBMC cells .

Metabolic Pathways

L-778123 Dihydrochloride is involved in the metabolic pathways of protein prenylation. It interacts with enzymes such as FPTase and GGPTase-I, affecting metabolic flux and metabolite levels .

Transport and Distribution

Its ability to inhibit protein prenylation suggests that it may interact with transporters or binding proteins involved in this process .

Subcellular Localization

Given its role in inhibiting protein prenylation, it is likely that it localizes to compartments or organelles where this process occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride involves multiple steps, including the formation of a phenylpiperazine skeleton and subsequent modifications to introduce the necessary functional groups. The exact synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents and catalysts .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and stringent quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

Scientific Research Applications

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the inhibition of protein prenylation.

    Biology: Employed in cell culture studies to investigate the role of prenylated proteins in cell signaling and growth.

    Medicine: Explored as a potential therapeutic agent in cancer research, particularly for targeting Ras-driven tumors.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride is unique due to its dual inhibition of both farnesyl protein transferase and geranylgeranyl protein transferase type-I, making it a versatile tool in research. Its ability to inhibit multiple prenylation pathways provides a broader scope of action compared to other inhibitors .

Properties

IUPAC Name

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O.2ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;;/h1-7,10,12,16H,8-9,13-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGJWEBJQJQXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183499-56-1
Record name L-778123 Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.